molecular formula C5H13ClN2 B147636 3-Piperidinamine hydrochloride CAS No. 127294-75-1

3-Piperidinamine hydrochloride

Cat. No.: B147636
CAS No.: 127294-75-1
M. Wt: 136.62 g/mol
InChI Key: ITYKBOIQLYMDTI-UHFFFAOYSA-N
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Description

3-Piperidinamine hydrochloride: is a chemical compound with the molecular formula C5H12N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Piperidinamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted piperidines, oxidized piperidines, and reduced piperidines.

Mechanism of Action

The mechanism of action of 3-piperidinamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These interactions can lead to various biological effects, including inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells.

Properties

IUPAC Name

piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYKBOIQLYMDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599230
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127294-75-1
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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